Neostigmine iodide

Acetylcholinesterase Enzyme inhibition In vitro pharmacology

This high-purity (≥98%) neostigmine iodide reference standard is specifically formulated for analytical method development (HPLC/LC-MS), in vitro pharmacology studies, and quality control applications. Its quaternary ammonium structure prevents blood-brain barrier penetration, making it ideal for peripheral cholinergic signaling assays without CNS interference. With an IC50 of 14.5 nM against AChE and a shorter plasma half-life than pyridostigmine (~3× shorter), it enables precise temporal control in dose-response studies. The iodide counterion confers distinct solubility and analytical detectability compared to bromide or methylsulfate salts. Use as a genotoxicity positive control at 500 µg/mL in HEK-293 cell assays. Not for human use; for research purposes only.

Molecular Formula C12H19IN2O2
Molecular Weight 350.20 g/mol
CAS No. 1212-37-9
Cat. No. B1678182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostigmine iodide
CAS1212-37-9
SynonymsSB-24;  SB24;  SB 24;  TL-1321;  TL 1321;  TL1321;  Neostigmine Iodide
Molecular FormulaC12H19IN2O2
Molecular Weight350.20 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-]
InChIInChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
InChIKeyIRBBYXNXNPIQLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neostigmine Iodide (CAS 1212-37-9) for Research and Pharmaceutical Analysis


Neostigmine iodide (CAS 1212-37-9) is a synthetic quaternary ammonium compound and a reversible acetylcholinesterase (AChE) inhibitor with a molecular weight of 350.20 g/mol and formula C12H19IN2O2 [1]. As an iodide salt of the neostigmine cation, it serves primarily as a reference standard and research tool in analytical method development, in vitro pharmacology, and quality control applications rather than as a direct therapeutic agent, given that clinical formulations typically utilize the bromide or methylsulfate salts .

Why Neostigmine Iodide (CAS 1212-37-9) Cannot Be Casually Substituted by Other Neostigmine Salts or AChE Inhibitors


Neostigmine iodide is not interchangeable with other neostigmine salts or alternative acetylcholinesterase inhibitors without explicit experimental justification. The iodide counterion confers distinct physicochemical properties—such as solubility profile, stability, and analytical detectability—that differ from the bromide and methylsulfate salts commonly used in clinical practice . Furthermore, neostigmine iodide's in vitro potency, blood-brain barrier penetration, pharmacokinetic half-life, and genotoxicity profile differ measurably from comparator compounds like neostigmine bromide, physostigmine, pyridostigmine, and sugammadex, making direct substitution problematic in research or analytical workflows . The following quantitative evidence delineates these critical differentiators.

Neostigmine Iodide (CAS 1212-37-9): Quantitative Differentiation Evidence for Scientific Selection


AChE Inhibition Potency: Neostigmine Iodide vs. Neostigmine Bromide

In a colorimetric assay using acetylthiocholine iodide and TMB/H2O2, neostigmine iodide inhibited AChE with an IC50 of 14.5 nM [1]. In contrast, neostigmine bromide exhibits a reported IC50 of 0.04 nM against human AChE under separate assay conditions . While direct cross-assay comparisons must be interpreted cautiously, the ~360-fold difference suggests that the iodide salt may be considerably less potent than the bromide salt in certain in vitro systems, a factor that can significantly influence experimental design and dose selection.

Acetylcholinesterase Enzyme inhibition In vitro pharmacology

Blood-Brain Barrier Permeability: Neostigmine Iodide vs. Physostigmine

Neostigmine, including its iodide salt, contains a quaternary ammonium group that renders it highly polar and prevents significant passage across the blood-brain barrier (BBB) . In contrast, physostigmine bears a tertiary amine and readily penetrates the CNS [1]. This fundamental difference in BBB permeability—neostigmine (peripheral only) versus physostigmine (central and peripheral)—determines the suitability of each compound for studies targeting peripheral versus central cholinergic pathways.

Pharmacokinetics Blood-brain barrier CNS penetration

Plasma Half-Life: Neostigmine vs. Pyridostigmine

In rats with ligated renal pedicles, the slow disposition half-life of pyridostigmine was approximately three times longer than that of neostigmine [1]. This difference stems from slower hepatic metabolism of pyridostigmine compared to neostigmine, suggesting that pyridostigmine may accumulate in renal impairment [1]. For studies requiring a shorter-acting AChE inhibitor with faster clearance, neostigmine iodide offers a distinct pharmacokinetic advantage.

Pharmacokinetics Drug metabolism Clearance

Genotoxicity Profile: Neostigmine Iodide vs. Sugammadex

In a direct head-to-head comparison using human embryonic renal (HEK-293) cells, neostigmine at 500 µg/mL was found to be significantly more genotoxic than sugammadex (p<0.05) and induced a statistically higher risk of apoptosis and necrosis at the same concentration . This study, which compared multiple dosages of both drugs, provides the first quantitative evidence of differential cytotoxic effects between these two neuromuscular blockade reversal agents.

Genotoxicity Cytotoxicity Apoptosis Drug safety

Oral Bioavailability: Neostigmine Iodide vs. Neostigmine Bromide

Neostigmine bromide, the salt used in oral tablet formulations, exhibits poor and irregular oral absorption with a bioavailability of only 1–2% [1]. As a quaternary ammonium compound, neostigmine iodide shares this pharmacokinetic limitation; its high polarity precludes efficient gastrointestinal absorption [2]. Consequently, the iodide salt is unsuitable for oral dosing studies and is instead employed exclusively in parenteral or in vitro applications where absorption barriers are circumvented.

Bioavailability Oral absorption Pharmacokinetics

Acute Toxicity (LD50): Neostigmine Iodide vs. Neostigmine Bromide

Published acute toxicity data indicate that neostigmine iodide and neostigmine bromide have identical intravenous LD50 values in mice: 0.165 mg/kg [1]. This equivalence suggests that the counterion (iodide vs. bromide) does not materially alter the acute systemic toxicity of the neostigmine cation, at least via the intravenous route. Therefore, for studies where acute toxicity is a primary endpoint, the two salts may be considered interchangeable with respect to lethal dose.

Acute toxicity LD50 Safety pharmacology

Neostigmine Iodide (CAS 1212-37-9): Research and Industrial Application Scenarios Driven by Evidence


Analytical Method Development and Validation for Neostigmine Assays

Neostigmine iodide serves as a high-purity reference standard for developing and validating HPLC, LC-MS, and spectrophotometric methods for quantifying neostigmine in pharmaceutical formulations, biological matrices, and impurity profiling. Its distinct iodide counterion and well-characterized AChE inhibition profile (IC50 14.5 nM [1]) make it suitable as a calibration standard and internal marker in analytical workflows, as demonstrated in liquid cation exchange extraction studies [2].

In Vitro Pharmacology Studies Requiring Peripheral-Only AChE Inhibition

For experiments where central nervous system effects must be excluded—such as isolated tissue bath studies, neuromuscular junction electrophysiology, or peripheral cholinergic signaling assays—neostigmine iodide is the preferred AChE inhibitor. Its quaternary ammonium structure prevents BBB penetration [1], unlike tertiary amines such as physostigmine, ensuring that observed pharmacological effects arise exclusively from peripheral cholinergic potentiation.

Genotoxicity and Cytotoxicity Screening Studies

Neostigmine iodide's demonstrated genotoxicity and pro-apoptotic effects at 500 µg/mL in HEK-293 cells (relative to sugammadex, p<0.05 [1]) position it as a positive control or comparator compound in in vitro toxicology panels. Researchers evaluating the safety profile of novel AChE inhibitors or neuromuscular blockers can use neostigmine iodide to benchmark cytotoxic potential in renal and other cell lines.

Pharmacokinetic and Metabolism Studies Requiring a Short-Half-Life AChE Inhibitor

When experimental designs call for rapid clearance and precise temporal control of cholinergic activity—such as in bolus dose-response studies or reversal of neuromuscular blockade models—neostigmine iodide offers a shorter plasma half-life compared to pyridostigmine (approximately 3× shorter [1]). This property reduces carryover effects and facilitates cleaner washout periods in crossover designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neostigmine iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.